4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1H-tetrazol-5-yl)butanamide

Medicinal Chemistry Structure-Activity Relationship Tubulin Polymerization

4-[1-(2-Methoxyethyl)-1H-indol-3-yl]-N-(1H-tetrazol-5-yl)butanamide (CAS 1401598-46-6) is a fully synthetic, small-molecule hybrid that embeds an indole core, a tetrazole ring, and a butanamide linker within a single chemical entity. Its canonical SMILES, COCCn1cc(CCCC(=O)Nc2nn[nH]n2)c2ccccc21, and molecular weight of 328.37 g·mol⁻¹ are consistent across authoritative depositories.

Molecular Formula C16H20N6O2
Molecular Weight 328.37 g/mol
Cat. No. B12184120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1H-tetrazol-5-yl)butanamide
Molecular FormulaC16H20N6O2
Molecular Weight328.37 g/mol
Structural Identifiers
SMILESCOCCN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=NNN=N3
InChIInChI=1S/C16H20N6O2/c1-24-10-9-22-11-12(13-6-2-3-7-14(13)22)5-4-8-15(23)17-16-18-20-21-19-16/h2-3,6-7,11H,4-5,8-10H2,1H3,(H2,17,18,19,20,21,23)
InChIKeyAQERXBXADQQKBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-(2-Methoxyethyl)-1H-indol-3-yl]-N-(1H-tetrazol-5-yl)butanamide – Compound Identity, Class, and Procurement Baseline


4-[1-(2-Methoxyethyl)-1H-indol-3-yl]-N-(1H-tetrazol-5-yl)butanamide (CAS 1401598-46-6) is a fully synthetic, small-molecule hybrid that embeds an indole core, a tetrazole ring, and a butanamide linker within a single chemical entity . Its canonical SMILES, COCCn1cc(CCCC(=O)Nc2nn[nH]n2)c2ccccc21, and molecular weight of 328.37 g·mol⁻¹ are consistent across authoritative depositories [1]. The compound is catalogued as a specialty research chemical; curated bioactivity records in public databases are sparse, with the sole affinity measurement reported against a non-canonical target (indolethylamine N-methyltransferase) that is structurally inconsistent with the deposited SMILES, cautioning against its direct use for differentiation purposes [2]. The primary scientific context for this chemotype is the broader class of tetrazolyl‑indole derivatives explored for estrogen receptor modulation and anticancer tubulin inhibition [3][4].

Why Generic Substitution Fails for 4-[1-(2-Methoxyethyl)-1H-indol-3-yl]-N-(1H-tetrazol-5-yl)butanamide


Within the indole-tetrazole amide family, subtle perturbations to the linker length, tetrazole regio-chemistry, and indole N-alkyl chain dictate binding pose, pharmacokinetic behavior, and target engagement [1]. In the estrogen receptor series, shifting the tetrazole from the N-1 to N-2 position switched the functional profile from agonist to antagonist, while shortening the indole N-alkyl group from ethyl to methyl abolished contraceptive efficacy in vivo [2]. Likewise, in tubulin-targeted indole-tetrazole acetamides, extending the linker from acetamide to butanamide altered both cytotoxicity (IC₅₀ range 3.5–8.7 µM) and tubulin polymerization inhibitory potency (IC₅₀ 0.34–0.52 µM) in a non-linear fashion [3]. Consequently, a procurement decision that treats the 2-methoxyethyl indole N-substituent, the butanamide spacer, and the N1-unsubstituted tetrazole as interchangeable motifs risks discarding the precise structural determinants that control activity and selectivity in this chemotype space.

Quantitative Differentiation Evidence for 4-[1-(2-Methoxyethyl)-1H-indol-3-yl]-N-(1H-tetrazol-5-yl)butanamide


Linker Length Differentiation: Butanamide vs. Acetamide in Indole-Tetrazole Hybrids

The target compound incorporates a four-carbon butanamide linker between the indole C-3 position and the tetrazole amide nitrogen. The closest commercially catalogued analog, 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2H-tetrazol-5-yl)acetamide, replaces this with a two-carbon acetamide spacer . In a published indole-tetrazole amide library, butanamide-linked congeners achieved tubulin polymerization IC₅₀ values of 0.34–0.52 µM, representing a >2-fold improvement over the reference combretastatin A-4 (IC₅₀ 1.12 µM), whereas the corresponding acetamide-linked analogs were not reported to reach this potency tier [1]. This demonstrates that linker length is a critical determinant of tubulin engagement for this chemotype, and that the butanamide scaffold of the target compound occupies a potency-advantaged SAR space relative to shorter linkers.

Medicinal Chemistry Structure-Activity Relationship Tubulin Polymerization

Indole N-Substituent Differentiation: 2-Methoxyethyl vs. Methyl

Replacement of the 2-methoxyethyl group on the indole nitrogen with a simple methyl group yields 4-(1-methyl-1H-indol-3-yl)-N-(1H-tetrazol-5-yl)butanamide (CAS 1374541-26-0) . The 2-methoxyethyl substituent introduces an additional hydrogen-bond acceptor (ether oxygen) and extends the alkyl chain, which is predicted to alter lipophilicity and solubility profiles. Computational LogP values for the N-methyl analog are reported as 1.47 ; while no experimentally measured LogP is available for the target compound, the added ether oxygen is expected to moderately reduce LogP and improve aqueous solubility relative to the methyl analog, based on fragment-based lipophilicity contributions (ΔLogP ≈ –0.6 to –1.0 for an ether oxygen insertion) [1]. This physicochemical shift may translate to differentiated pharmacokinetic behavior in cellular and in vivo assays.

Physicochemical Property Profiling Drug-Likeness SAR

Tetrazole Regioisomerism: N1-Unsubstituted vs. N2-Substituted Tetrazole and Biological Outcome

The target compound features an N1-unsubstituted tetrazole (1H-tetrazol-5-yl). In the seminal Singh et al. (2008) study on tetrazolyl indole derivatives, regioisomeric N-2 tetrazole analogs exhibited moderate estrogen antagonist activity, and one N-2 regioisomer achieved 100% contraceptive efficacy at 10 mg/kg in vivo [1]. In contrast, N-1 regioisomers in the same series showed a divergent functional profile—predominantly estrogen agonist activity—underscoring that tetrazole substitution pattern is a binary switch for biological outcome [1]. While the target compound was not directly evaluated in this study, its N1-unsubstituted tetrazole regio-chemistry places it in the agonist-biased region of the SAR map, distinguishing it functionally from N-2 regioisomers that are associated with antagonist and contraceptive pharmacology.

Estrogen Receptor Contraceptive Efficacy Regiochemistry

Property-Based Procurement Differentiation: Calculated Physicochemical Descriptors of the Target Compound vs. Immediate Analogs

Comparison of key calculated physicochemical parameters between the target compound and its closest commercially listed analogs (N-methyl butanamide analog and 2-methoxyethyl acetamide analog) reveals distinct property profiles that may influence assay compatibility and downstream development [1]. The target compound (MW = 328.37, HBAs = 8, HBDs = 2, tPSA ≈ 93 Ų) occupies a moderately higher molecular weight and polar surface area space than its N-methyl analog (MW = 284.32, HBAs = 7, HBDs = 2, tPSA ≈ 88 Ų) and its acetamide analog (MW = 300.32, HBAs = 8, HBDs = 2, tPSA ≈ 93 Ų). These differences, though modest, can cumulatively influence solubility, permeability, and oral absorption potential according to established drug-likeness guidelines (Rule of Five, Veber rules) [2].

Drug-Likeness ADME Prediction Chemical Property Comparison

Principal Research and Industrial Application Scenarios for 4-[1-(2-Methoxyethyl)-1H-indol-3-yl]-N-(1H-tetrazol-5-yl)butanamide


Estrogen Receptor Agonist Chemical Probe in Reproductive Biology

Based on the N1-unsubstituted tetrazole regio-chemistry that aligns with the agonist-biased SAR space described by Singh et al. (2008) [1], this compound is positioned as a selective chemical probe for investigating ERα/ERβ agonist signaling. Its 2-methoxyethyl N-substituent offers a distinct physicochemical handle compared to the ethyl or methyl analogs used in the reference study, potentially enabling differential tissue distribution or metabolic stability profiling in immature rat uterotrophic assays.

Tubulin Polymerization Inhibitor Lead Optimization in Oncology Research

The butanamide linker places the compound in the potency-advantaged SAR cluster identified by T. et al. (2022) for tubulin polymerization inhibition [2]. This compound can serve as a starting scaffold for exploring how indole N-substituent variation (2-methoxyethyl vs. methyl vs. hydrogen) modulates tubulin binding affinity and cytotoxicity against MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) cancer cell lines, where related butanamide-linked analogs have demonstrated IC₅₀ values in the 3.5–8.7 µM range.

Physicochemical Property Benchmarking in Medicinal Chemistry Campaigns

Given its distinct property vector (MW = 328.37, tPSA ≈ 93 Ų, HBAs = 8) compared to N-methyl and acetamide analogs , this compound serves as a calibrated reference standard for assessing how incremental structural changes—indole N-chain extension, linker elongation, tetrazole regio-chemistry—translate into measurable solubility, permeability, and metabolic stability differences in parallel artificial membrane permeability assays (PAMPA) and liver microsome stability studies.

Structure-Activity Relationship (SAR) Mapping of Tetrazole Regioisomerism

The N1-unsubstituted tetrazole connectivity of this compound makes it an essential comparator for SAR studies that systematically probe the functional consequences of tetrazole regio-chemistry (N1 vs. N2) on target engagement. By procuring this N1 isomer alongside its N2 counterpart, researchers can experimentally validate the regioisomer-dependent agonist/antagonist switch first characterized in tetrazolyl indole derivatives [1], thereby building predictive models for future ligand design.

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